3-(4-Bromo-2-fluorophenyl)-1,2,4-oxadiazole

Medicinal chemistry Physicochemical profiling Drug design

3-(4-Bromo-2-fluorophenyl)-1,2,4-oxadiazole (CAS: 1262413-23-9, C8H4BrFN2O, MW: 243.03) is a fully unsaturated 1,2,4-oxadiazole heterocycle. The compound features a 1,2,4-oxadiazole core directly substituted at the 3-position with a 4-bromo-2-fluorophenyl moiety.

Molecular Formula C8H4BrFN2O
Molecular Weight 243.03 g/mol
Cat. No. B12441760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Bromo-2-fluorophenyl)-1,2,4-oxadiazole
Molecular FormulaC8H4BrFN2O
Molecular Weight243.03 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Br)F)C2=NOC=N2
InChIInChI=1S/C8H4BrFN2O/c9-5-1-2-6(7(10)3-5)8-11-4-13-12-8/h1-4H
InChIKeyWAOCEQFWTQWHJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Bromo-2-fluorophenyl)-1,2,4-oxadiazole: Structural and Procurement Baseline


3-(4-Bromo-2-fluorophenyl)-1,2,4-oxadiazole (CAS: 1262413-23-9, C8H4BrFN2O, MW: 243.03) is a fully unsaturated 1,2,4-oxadiazole heterocycle [1]. The compound features a 1,2,4-oxadiazole core directly substituted at the 3-position with a 4-bromo-2-fluorophenyl moiety [1]. The 1,2,4-oxadiazole scaffold is a well-documented bioisostere for amide and ester functionalities in medicinal chemistry [2], offering a distinct heteroaromatic framework with a weak O-N bond and low aromaticity that contributes to specific reactivity profiles [3]. The bromine and fluorine substituents on the phenyl ring create a unique electronic and steric environment distinct from mono-halogenated, unsubstituted, or differently positioned halogenated phenyl oxadiazoles, impacting cross-coupling reactivity, metabolic stability, and target recognition in drug discovery and agrochemical applications [4].

Why Generic 1,2,4-Oxadiazole Substitution Fails: The Case for 3-(4-Bromo-2-fluorophenyl)-1,2,4-oxadiazole


Generic substitution among 1,2,4-oxadiazole regioisomers or phenyl-substituted analogs is scientifically unsound due to documented and quantifiable differences in physicochemical and pharmacological profiles. Systematic analysis of matched molecular pairs in the AstraZeneca collection reveals that 1,2,4-oxadiazoles exhibit an order of magnitude higher lipophilicity (log D) compared to their 1,3,4-oxadiazole counterparts, with corresponding differences in metabolic stability and hERG inhibition [1]. Within the 1,2,4-oxadiazole class, substituent position (ortho, meta, para) and halogen identity (bromo, chloro, fluoro, unsubstituted) profoundly alter both electronic properties and downstream reactivity, meaning that 3-(4-bromo-2-fluorophenyl)-1,2,4-oxadiazole cannot be considered interchangeable with 3-(4-bromophenyl)-1,2,4-oxadiazole, 3-(4-fluorophenyl)-1,2,4-oxadiazole, or 5-substituted regioisomers . The specific 4-bromo-2-fluoro substitution pattern on the 3-position phenyl ring confers a unique combination of steric bulk, electron-withdrawing character, and synthetic handles that directly governs its utility as both a building block and a pharmacophore, distinguishing it from all closely related analogs.

3-(4-Bromo-2-fluorophenyl)-1,2,4-oxadiazole: Quantitative Evidence Guide for Procurement Differentiation


1,2,4- vs 1,3,4-Oxadiazole Lipophilicity Differentiation: An Order-of-Magnitude log D Advantage

The 1,2,4-oxadiazole scaffold of 3-(4-bromo-2-fluorophenyl)-1,2,4-oxadiazole demonstrates an order of magnitude higher lipophilicity (log D) compared to matched 1,3,4-oxadiazole isomers [1]. This intrinsic physicochemical difference, driven by distinct charge distributions and dipole moments, is consistent across the oxadiazole class [1].

Medicinal chemistry Physicochemical profiling Drug design

Metabolic Stability Advantage of 1,2,4-Oxadiazole as an Amide Bioisostere

The 1,2,4-oxadiazole ring functions as a bioisostere for amides and esters, conferring greater metabolic stability and resistance to hydrolysis compared to the functionalities it replaces [1]. In a representative ADAM (alkenyldiarylmethane) anti-HIV compound series, incorporation of the 1,2,4-oxadiazole system resulted in a plasma half-life (t1/2) of 61 hours [2].

Bioisostere replacement Metabolic stability Lead optimization

Synthetic Versatility: Orthogonal Reactivity of Bromo and Fluoro Substituents in Cross-Coupling

The 4-bromo substituent on the phenyl ring of 3-(4-bromo-2-fluorophenyl)-1,2,4-oxadiazole provides a reactive handle for Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the 2-fluoro group modulates electronic properties without undergoing coupling under standard conditions [1]. Bromo-substituted 1,2,4-oxadiazoles have been successfully employed as starting materials in cross-coupling reactions with arylboronic acids to generate diverse libraries [1].

Cross-coupling Suzuki-Miyaura Library synthesis

Differential hERG Liability Profile of 1,2,4-Oxadiazoles vs 1,3,4-Oxadiazoles

The 1,2,4-oxadiazole scaffold exhibits significantly higher hERG inhibition potential compared to 1,3,4-oxadiazole isomers [1]. This difference stems from the intrinsically different charge distributions (e.g., dipole moments) between the two regioisomeric forms [1].

Cardiotoxicity hERG inhibition Safety pharmacology

Substituent Position-Dependent Reactivity: 3-Substituted vs 5-Substituted 1,2,4-Oxadiazoles

The position of aryl substitution on the 1,2,4-oxadiazole ring fundamentally alters synthetic accessibility and downstream reactivity. 3-Aryl-1,2,4-oxadiazoles are typically accessed via cyclization of aromatic amidoximes with formic acid equivalents, whereas 5-aryl-1,2,4-oxadiazoles require cyclization with activated carboxylic acid derivatives . 3-(4-Bromo-2-fluorophenyl)-1,2,4-oxadiazole, with substitution at the 3-position, leaves the 5-position available for further functionalization (e.g., chloromethylation to yield 5-(chloromethyl) derivatives), a strategy not available to 3,5-disubstituted or 5-substituted regioisomers .

Regioselectivity Synthetic methodology Building block design

Differential Aqueous Solubility Profile: 1,2,4-Oxadiazoles vs 1,3,4-Oxadiazoles

1,3,4-Oxadiazole isomers demonstrate significantly higher aqueous solubility compared to their 1,2,4-oxadiazole counterparts [1]. This difference is consistently observed across the AstraZeneca matched molecular pair analysis and is attributed to the stronger hydrogen bond acceptor capacity and different charge distribution of the 1,3,4-oxadiazole ring [1].

Solubility ADME Formulation

3-(4-Bromo-2-fluorophenyl)-1,2,4-oxadiazole: Validated Research and Industrial Application Scenarios


CNS Drug Discovery Programs Requiring Enhanced Blood-Brain Barrier Permeability

Leverage the order-of-magnitude higher lipophilicity (log D) of the 1,2,4-oxadiazole scaffold relative to 1,3,4-isomers [1]. 3-(4-Bromo-2-fluorophenyl)-1,2,4-oxadiazole serves as an optimal core for CNS-penetrant lead candidates where passive diffusion across the blood-brain barrier is rate-limiting. The 4-bromo-2-fluorophenyl substitution provides additional lipophilic character while maintaining a synthetic handle for SAR expansion.

Parallel Library Synthesis via Divergent Functionalization of the 5-Position

The unsubstituted 5-position of 3-(4-bromo-2-fluorophenyl)-1,2,4-oxadiazole enables systematic SAR exploration through chloromethylation (to yield CAS 1791431-60-1) followed by nucleophilic displacement with amines, alcohols, or thiols . This divergent synthetic strategy supports parallel library generation and high-throughput screening campaigns where the 5-position is varied while maintaining the 3-(4-bromo-2-fluorophenyl) pharmacophore constant.

Oncology Lead Optimization: Amide Bioisostere Replacement for Enhanced Metabolic Stability

Replace metabolically labile amide or ester linkages with the 1,2,4-oxadiazole bioisostere to extend in vivo half-life [2]. The 3-(4-bromo-2-fluorophenyl)-1,2,4-oxadiazole core provides a stable heteroaromatic scaffold resistant to hydrolytic degradation, making it suitable for oncology programs where sustained target engagement is required despite the scaffold‘s documented higher hERG liability [3].

Agrochemical Discovery: Pesticide and Fungicide Lead Generation

1,2,4-Oxadiazoles are extensively explored scaffolds in pesticide discovery, with documented insecticidal, antifungal, and herbicidal activities [4]. 3-(4-Bromo-2-fluorophenyl)-1,2,4-oxadiazole, with its 4-bromo-2-fluorophenyl substitution pattern, offers a novel substitution vector for agrochemical SAR programs where halogenated phenyl oxadiazoles have demonstrated efficacy against agricultural pests and phytopathogenic fungi [5].

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